3-Methyl-3-nitrobutan-2-ol
CAS No.: 20575-38-6
Cat. No.: VC8397326
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20575-38-6 |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 3-methyl-3-nitrobutan-2-ol |
| Standard InChI | InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3 |
| Standard InChI Key | MVFMATZFWFEEKJ-UHFFFAOYSA-N |
| SMILES | CC(C(C)(C)[N+](=O)[O-])O |
| Canonical SMILES | CC(C(C)(C)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
3-Methyl-3-nitrobutan-2-ol belongs to the class of nitro alcohols, featuring a hydroxyl group at the second carbon and a nitro group at the third carbon of a butanol backbone. Its IUPAC name, 3-methyl-3-nitro-2-butanol, reflects this substitution pattern. The compound’s structure is represented by the SMILES notation CC(C)(C(NO2)O)CO, highlighting the methyl branch at the third carbon and the proximity of the nitro and hydroxyl groups .
Table 1: Key Molecular Properties
The compound’s stereoelectronic properties are influenced by the nitro group’s electron-withdrawing effects, which stabilize adjacent negative charges and facilitate specific reaction pathways .
Synthesis and Production Methods
The synthesis of 3-methyl-3-nitrobutan-2-ol has been documented in multiple peer-reviewed studies. A notable method involves the nitroaldol (Henry) reaction, where a nitroalkane reacts with a carbonyl compound under basic conditions. For instance, Crich et al. (2003) demonstrated the condensation of nitroethane with 3-methyl-2-butanone in the presence of a base, yielding the target compound with moderate efficiency . Akhmetov et al. (1970) optimized this process using aqueous nitric acid as both a nitrating agent and solvent, achieving higher yields under controlled temperature conditions .
Industrial-scale production often employs continuous-flow reactors to enhance reaction control and purity. A patent by Rohm and Haas Co. (1951) describes a vapor-phase nitration process using gaseous nitric acid and 3-methyl-2-butanol, which minimizes byproduct formation .
Table 2: Synthetic Approaches
Chemical Reactivity and Functional Transformations
The compound’s dual functional groups enable diverse reactivity:
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the hydroxyl group to a ketone, yielding 3-methyl-3-nitrobutan-2-one .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-methyl-3-aminobutan-2-ol, a potential precursor for pharmaceuticals .
Acid-Catalyzed Reactions
In the presence of sulfuric acid, 3-methyl-3-nitrobutan-2-ol undergoes dehydration to form 3-methyl-2-nitrobutene, an intermediate in polymer chemistry .
Applications in Research and Industry
Organic Synthesis
The compound serves as a key intermediate in the synthesis of β-nitro alcohols, which are precursors to amino alcohols and heterocyclic compounds. Its nitro group participates in cycloaddition reactions, enabling access to pyrrolidine and piperidine derivatives .
Industrial Uses
Classified under HS code 2905590090, 3-methyl-3-nitrobutan-2-ol is regulated as a nitrated derivative of acyclic alcohols. It finds use in specialty chemical manufacturing, particularly in coatings and adhesives requiring nitro-functionalized components .
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